molecular formula C18H15ClN2O3 B14385974 Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate CAS No. 88561-98-2

Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate

Cat. No.: B14385974
CAS No.: 88561-98-2
M. Wt: 342.8 g/mol
InChI Key: RGJFSTALKNPHOE-UHFFFAOYSA-N
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Description

Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, characterized by its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and other applications .

Mechanism of Action

The mechanism of action of Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing inflammation and pain . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-benzoyl-5-chloro-1H-indazol-3-yl)acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Properties

CAS No.

88561-98-2

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

ethyl 2-(1-benzoyl-5-chloroindazol-3-yl)acetate

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-17(22)11-15-14-10-13(19)8-9-16(14)21(20-15)18(23)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

RGJFSTALKNPHOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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